molecular formula C8H7N3S B041075 (4-Cyanophenyl)thiourea CAS No. 3460-55-7

(4-Cyanophenyl)thiourea

Cat. No.: B041075
CAS No.: 3460-55-7
M. Wt: 177.23 g/mol
InChI Key: LFMJROANUIRGBS-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)thiourea, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiourea derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They have also been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .

Mode of Action

The crystal structure of a similar compound, n-benzoyl-n’-(4’-cyanophenyl)thiourea, was determined by an x-ray single-crystal technique and an intramolecular c=o…h-n hydrogen bond and intermolecular c=s…h-n and c=s…h-c hydrogen interactions were observed for the crystal structure . These interactions may play a role in the compound’s interaction with its targets.

Biochemical Pathways

Thiourea derivatives have been used as chemosensors for anions such as f−, cn−, oac−, etc, and as a potentiometric sensor for heavy metals in analytical applications . This suggests that they may interact with these ions and affect related biochemical pathways.

Result of Action

Thiourea derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that the compound may have a broad range of molecular and cellular impacts.

Action Environment

It is known that environmental factors can widely affect the yield, percentage, and composition of organosulfur compounds . Therefore, it is plausible that environmental factors could influence the action of (4-Cyanophenyl)thiourea.

Properties

IUPAC Name

(4-cyanophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMJROANUIRGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374104
Record name (4-Cyanophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-55-7
Record name (4-Cyanophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-cyanophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (4-cyanophenyl)thiourea interact with analytes like cyanide ions, and what are the downstream effects?

A1: this compound derivatives often function as colorimetric sensors for specific analytes. For example, compounds like 4,4'-bis-[3-(4-cyanophenyl)thiourea]diphenyl sulfide exhibit a selective color change upon interaction with cyanide ions []. This color change stems from a chemical reaction between the thiourea group and the cyanide ion, leading to a change in the molecule's electronic structure and consequently, its light absorption properties. This interaction allows for the naked-eye detection of cyanide, even in trace amounts [].

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and key spectroscopic data?

A2: While the provided research focuses on derivatives of this compound, we can infer its basic characteristics. It has the molecular formula C8H7N3S and a molecular weight of 177.22 g/mol. Spectroscopically, it would exhibit characteristic peaks in NMR and IR corresponding to the aromatic ring, the cyano group (-C≡N), and the thiourea group (-NH-CS-NH-).

Q3: Can you explain the structure-activity relationship (SAR) concerning this compound derivatives and their sensing capabilities? How do structural modifications affect analyte selectivity?

A3: Researchers have explored the impact of structural modifications on the sensing abilities of this compound derivatives [, ]. Studies show that incorporating different signaling units, like Rhodamine B [], and altering the spacer groups between the this compound moieties influence both the sensitivity and selectivity towards specific analytes. For instance, while some derivatives show high selectivity for cyanide [], others demonstrate a distinct response to nerve agents like Soman and its simulant DCP [], highlighting the importance of precise structural design for targeted sensing applications.

Q4: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A4: A range of analytical techniques are used to characterize this compound derivatives. These include:

  • Spectroscopy: NMR (1H and 13C), FTIR, and UV-Vis spectroscopy are used for structural elucidation and to study analyte interactions [, , ].
  • Electrochemistry: Cyclic voltammetry (CV) provides insights into the electrochemical behavior of these compounds, particularly the reduction potentials of functional groups like cyano and nitro substituents [, ].
  • Chromatography & Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying reaction products, especially in the context of nerve agent detection [].

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